molecular formula C15H23NO2 B13355411 Methyl N-benzyl-N-methyl-L-leucinate

Methyl N-benzyl-N-methyl-L-leucinate

Cat. No.: B13355411
M. Wt: 249.35 g/mol
InChI Key: RYSFWQGFBFJKFI-AWEZNQCLSA-N
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Description

Methyl N-benzyl-N-methyl-L-leucinate is a synthetic compound derived from L-leucine, an essential amino acid. This compound is characterized by the presence of a benzyl group, a methyl group, and a leucinate ester. It is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-benzyl-N-methyl-L-leucinate typically involves the N-alkylation of L-leucine methyl ester. One common method is the reaction of L-leucine methyl ester with benzyl chloride and methyl iodide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl N-benzyl-N-methyl-L-leucinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl N-benzyl-N-methyl-L-leucinate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors and signaling pathways, influencing biological processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

methyl (2S)-2-[benzyl(methyl)amino]-4-methylpentanoate

InChI

InChI=1S/C15H23NO2/c1-12(2)10-14(15(17)18-4)16(3)11-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3/t14-/m0/s1

InChI Key

RYSFWQGFBFJKFI-AWEZNQCLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)N(C)CC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)OC)N(C)CC1=CC=CC=C1

Origin of Product

United States

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